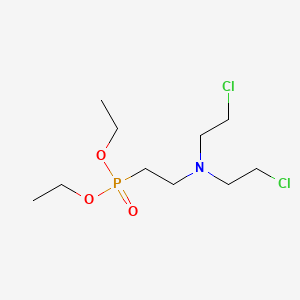
Phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester is a chemical compound with the molecular formula C8H17Cl2NO3P. This compound is known for its unique structure, which includes a phosphonic acid group and a bis(2-chloroethyl)amino group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 2-(bis(2-chloroethyl)amino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ester bond. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine oxide.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to nitrogen mustards.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of nitrogen mustards, which are known for their alkylating properties.
Comparison with Similar Compounds
Phosphonic acid, (2-(bis(2-chloroethyl)amino)ethyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (2-chloroethyl)-, diethyl ester: This compound lacks the bis(2-chloroethyl)amino group, making it less reactive in nucleophilic substitution reactions.
Bis(2-chloroethyl)amine: This compound is structurally similar but does not contain the phosphonic acid group, limiting its applications in certain chemical reactions.
Nitrogen mustards: These compounds share the bis(2-chloroethyl)amino group and are known for their use in chemotherapy.
The unique combination of the phosphonic acid group and the bis(2-chloroethyl)amino group in this compound makes it a versatile compound with a wide range of applications in scientific research.
Properties
CAS No. |
5781-91-9 |
|---|---|
Molecular Formula |
C10H22Cl2NO3P |
Molecular Weight |
306.16 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-diethoxyphosphorylethanamine |
InChI |
InChI=1S/C10H22Cl2NO3P/c1-3-15-17(14,16-4-2)10-9-13(7-5-11)8-6-12/h3-10H2,1-2H3 |
InChI Key |
VGCJGTDDORALDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCN(CCCl)CCCl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


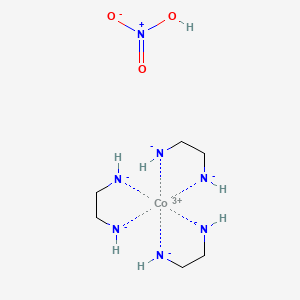
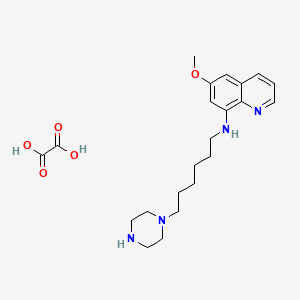
![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
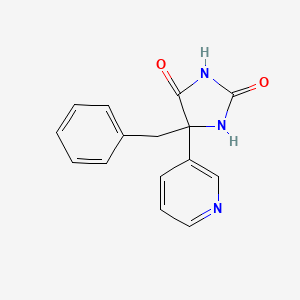

![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
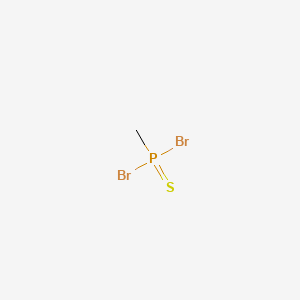
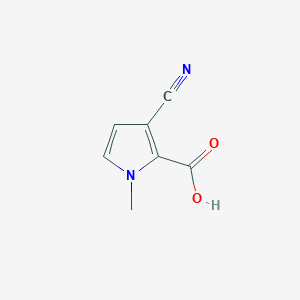
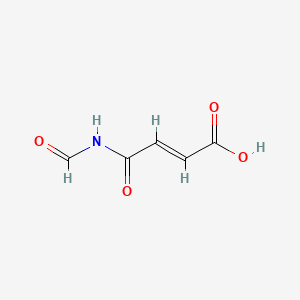
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
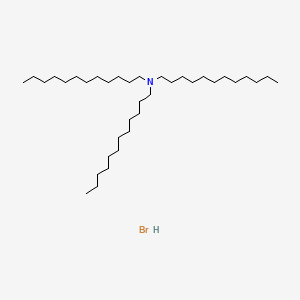
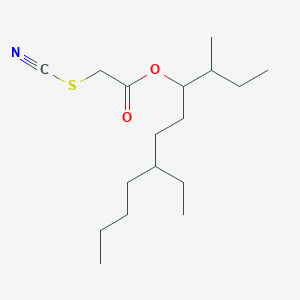
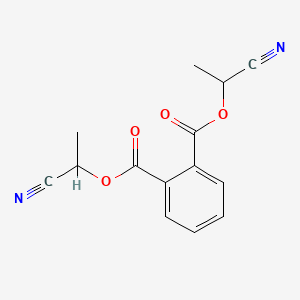
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)
